molecular formula C15H15N3O3 B11005292 N-(1H-indol-6-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-(1H-indol-6-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B11005292
M. Wt: 285.30 g/mol
InChI Key: VIPHMRJTAUGXAJ-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic organic compound that features an indole ring and an oxazole ring connected by a propanamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with an indole precursor, functionalization at the 6-position can be achieved through electrophilic substitution reactions.

    Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Linking the Two Rings: The final step involves coupling the indole and oxazole rings through a propanamide linker, often using amide bond formation reactions under conditions such as peptide coupling reagents (e.g., EDC, HOBt) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: m-CPBA, H₂O₂

    Reduction: H₂, Pd/C

    Substitution: Electrophiles such as halogens, sulfonyl chlorides

Major Products

    Oxidation: Formation of indole N-oxide derivatives.

    Reduction: Conversion of the oxazole ring to a more saturated heterocycle.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-indol-6-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its indole moiety, which is known to interact with various biological targets.

Medicine

Medically, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of both indole and oxazole rings makes it a versatile scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and conjugated structure.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets. The indole ring can interact with proteins and enzymes through π-π stacking and hydrogen bonding, while the oxazole ring can participate in coordination with metal ions. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-3-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide: Similar structure but with substitution at the 3-position of the indole ring.

    N-(1H-indol-6-yl)-3-(1,2-oxazol-5-yl)propanamide: Lacks the methoxy group on the oxazole ring.

Uniqueness

N-(1H-indol-6-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to the specific positioning of the methoxy group on the oxazole ring and the indole substitution pattern. These structural features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

This compound’s unique combination of functional groups and structural motifs makes it a valuable subject for ongoing research and development in various scientific fields.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-(1H-indol-6-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C15H15N3O3/c1-20-15-9-12(21-18-15)4-5-14(19)17-11-3-2-10-6-7-16-13(10)8-11/h2-3,6-9,16H,4-5H2,1H3,(H,17,19)

InChI Key

VIPHMRJTAUGXAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=CC3=C(C=C2)C=CN3

Origin of Product

United States

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